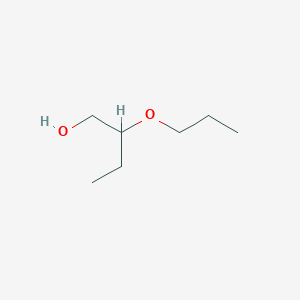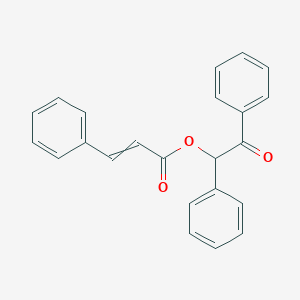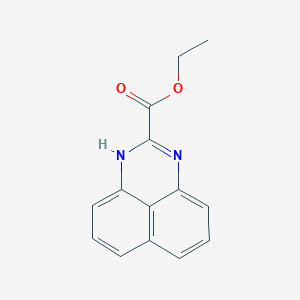![molecular formula C8H18B2Cl4Si2 B14333774 [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) CAS No. 105663-67-0](/img/structure/B14333774.png)
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is a unique organosilicon compound characterized by its dichloroboranyl and trimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) typically involves the reaction of dichloroborane with ethene-1,1-diyl bis(trimethylsilane) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroboranyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted boron compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used as a precursor for the synthesis of various boron-containing compounds. It is also employed in the development of new materials with unique properties.
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in cancer treatment, particularly in boron neutron capture therapy (BNCT).
Industry
Industrially, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) involves its interaction with various molecular targets. The dichloroboranyl groups can form stable complexes with other molecules, influencing their reactivity and stability. The trimethylsilane groups provide steric protection, enhancing the compound’s stability and reactivity in various chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Vanillin acetate: Used in the preparation of various organic compounds.
Sulbactam related compound E: Used in pharmaceutical applications.
Uniqueness
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is unique due to its combination of dichloroboranyl and trimethylsilane groups, which confer distinct chemical properties. This combination allows for versatile reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
| 105663-67-0 | |
Fórmula molecular |
C8H18B2Cl4Si2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
[2,2-bis(dichloroboranyl)-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18B2Cl4Si2/c1-15(2,3)8(16(4,5)6)7(9(11)12)10(13)14/h1-6H3 |
Clave InChI |
BRVOMWLJIJRCRD-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C([Si](C)(C)C)[Si](C)(C)C)B(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)


